An In-Depth Technical Guide to Nuclear Yellow (Hoechst S769121)
An In-Depth Technical Guide to Nuclear Yellow (Hoechst S769121)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Yellow (Hoechst S769121) is a cell-permeant, yellow-emitting fluorescent dye that serves as a powerful tool in cellular and neurobiological research.[1][2] Belonging to the Hoechst family of bis-benzimide dyes, it is a DNA-selective stain that preferentially binds to the minor groove of double-stranded DNA, with a notable affinity for adenine-thymine (AT)-rich regions.[1][2] This binding significantly enhances its fluorescence, making it an excellent probe for visualizing cell nuclei and quantifying DNA content in both live and fixed cells.[1][2] Its applications span a range of techniques, including fluorescence microscopy, flow cytometry, and fluorometry.[1][2]
A key feature of Nuclear Yellow is its utility in multi-color imaging experiments. It is frequently used in conjunction with other fluorescent tracers, most notably True Blue, for two-color neuronal mapping.[1][3] In this application, Nuclear Yellow stains the nucleus with a yellow fluorescence, while True Blue stains the cytoplasm blue.[3][4] Furthermore, Nuclear Yellow can be employed in a technique known as diaminobenzidine (DAB) photoconversion, which transforms the fluorescent signal into an electron-dense precipitate, enabling correlative light and electron microscopy.[1][2]
Mechanism of Action
Nuclear Yellow is a cell-permeant molecule that passively crosses the cell membrane. Once inside the cell, it translocates to the nucleus and binds to the minor groove of the DNA double helix. While it can bind to all nucleic acids, its fluorescence quantum yield is considerably increased upon binding to AT-rich regions of double-stranded DNA.[1][2] This property makes it a highly specific stain for nuclear DNA. The binding is non-intercalating, meaning it does not insert itself between the DNA base pairs, which minimizes its interference with DNA replication and other cellular processes in living cells.
Quantitative Data
The following table summarizes the key quantitative properties of Nuclear Yellow (Hoechst S769121).
| Property | Value | References |
| CAS Number | 74681-68-8 | [1][2] |
| Formal Name | 4-[5-(4-methyl-1-piperazinyl)[2,5'-bi-1H-benzimidazol]-2'-yl]-benzenesulfonamide, trihydrochloride | |
| Molecular Formula | C₂₅H₂₅N₇O₂S · 3HCl | |
| Molecular Weight | 597.0 g/mol (hydrochloride salt); 651.01 g/mol (as cited by some suppliers) | |
| Excitation Maximum (λex) | 355 - 372 nm | [1][3] |
| Emission Maximum (λem) | 495 - 505 nm | [1][2][3] |
| Solubility | Soluble in water and DMSO | [3][4] |
| Molar Extinction Coefficient (ε) | Not readily available | |
| Quantum Yield (Φ) | Not readily available |
Experimental Protocols
Fluorescence Microscopy Staining of Live Cells
This protocol provides a general guideline for staining the nuclei of live cells with Nuclear Yellow. Optimal conditions may vary depending on the cell type and experimental setup.
Materials:
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Nuclear Yellow (Hoechst S769121) stock solution (e.g., 1 mg/mL in DMSO or water)
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Live cells cultured on coverslips or in imaging dishes
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Complete cell culture medium
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Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
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Fluorescence microscope with appropriate filter sets (e.g., DAPI or UV filter set)
Procedure:
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Prepare Staining Solution: Dilute the Nuclear Yellow stock solution in complete cell culture medium or a suitable buffer (e.g., PBS, HBSS) to a final working concentration of 0.1–10 μg/mL.[1][2] A starting concentration of 1 µM is often recommended.
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Cell Preparation: Aspirate the culture medium from the cells.
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Staining: Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.
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Incubation: Incubate the cells at 37°C for 15 to 60 minutes, protected from light.[4] The optimal incubation time should be determined empirically.
-
Washing (Optional): For improved signal-to-noise ratio, the staining solution can be removed, and the cells can be washed once or twice with pre-warmed culture medium or buffer.
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Imaging: Image the cells using a fluorescence microscope equipped with a filter set appropriate for UV excitation and blue/green emission.
Fluorescence Microscopy Staining of Fixed Cells
This protocol is for staining the nuclei of fixed cells.
Materials:
-
Nuclear Yellow (Hoechst S769121) stock solution
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Cells cultured on coverslips
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PBS
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, e.g., 0.1-0.5% Triton X-100 in PBS)
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Mounting medium
Procedure:
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Cell Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells by incubating with the fixative solution for 10-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (Optional): If performing immunofluorescence for intracellular targets, permeabilize the cells with permeabilization buffer for 10-15 minutes at room temperature. Wash three times with PBS.
-
Staining: Prepare a staining solution of Nuclear Yellow in PBS (0.1–10 μg/mL). Add the staining solution to the fixed cells and incubate for 5-15 minutes at room temperature, protected from light.
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Washing: Wash the cells three times with PBS for 5 minutes each.
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Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the stained nuclei using a fluorescence microscope.
Flow Cytometry for DNA Content Analysis
This protocol outlines the use of Nuclear Yellow for analyzing DNA content by flow cytometry.
Materials:
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Nuclear Yellow (Hoechst S769121) stock solution
-
Single-cell suspension
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PBS
-
Fixation buffer (e.g., ice-cold 70% ethanol)
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Staining buffer (e.g., PBS containing 1-5 µM Nuclear Yellow and RNase A)
-
Flow cytometer with a UV laser
Procedure:
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Cell Preparation: Harvest cells and prepare a single-cell suspension. Wash the cells with cold PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate on ice for at least 30 minutes (or store at -20°C).
-
Washing: Centrifuge the fixed cells and discard the ethanol. Wash the cells twice with PBS.
-
Staining: Resuspend the cell pellet in the staining buffer. Incubate for 15-30 minutes at room temperature, protected from light.
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Analysis: Analyze the stained cells on a flow cytometer equipped with a UV laser for excitation. Collect the fluorescence emission using a filter appropriate for yellow fluorescence.
Visualizations
Caption: Workflow for Two-Color Neuronal Retrograde Tracing.
Caption: DAB Photoconversion for Correlative Light and Electron Microscopy.
Advanced Applications
Retrograde Neuronal Tracing
Nuclear Yellow is a valuable tool for mapping neuronal circuits.[1] When injected into a specific brain region, it is taken up by axon terminals and transported retrogradely to the neuronal cell body. This allows researchers to identify the origins of neuronal projections to the injection site. For two-color mapping, it is often co-injected with a tracer like True Blue, which labels the cytoplasm, providing a clear distinction between the nucleus and the rest of the neuron.[3][4]
Detailed Protocol for Retrograde Tracing:
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Tracer Preparation: Prepare a 1-2% (w/v) solution of Nuclear Yellow in sterile distilled water or saline.
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Animal Surgery: Anesthetize the animal and perform stereotaxic surgery to target the brain region of interest.
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Injection: Using a microsyringe or glass micropipette, inject a small volume (e.g., 50-200 nL) of the Nuclear Yellow solution into the target region.
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Survival Period: Allow for a survival period of 2-7 days to permit retrograde transport of the dye.
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Perfusion and Tissue Processing: Perfuse the animal with saline followed by a fixative (e.g., 4% paraformaldehyde). Dissect the brain and process it for cryosectioning or vibratome sectioning.
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Imaging: Mount the brain sections and visualize the retrogradely labeled neurons using a fluorescence microscope.
Diaminobenzidine (DAB) Photoconversion
This technique allows for the ultrastructural localization of fluorescently labeled structures.[1][2] Upon intense illumination with its excitation wavelength, Nuclear Yellow generates reactive oxygen species that oxidize DAB into an insoluble, electron-dense polymer. This precipitate can then be visualized by both light and electron microscopy.
Detailed Protocol for DAB Photoconversion:
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Fluorescent Labeling: Label the cells or tissue with Nuclear Yellow as described in the microscopy protocols.
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Fixation: Fix the sample with a glutaraldehyde-containing fixative (e.g., 2.5% glutaraldehyde and 1% paraformaldehyde in cacodylate buffer).
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DAB Incubation: Incubate the sample in a freshly prepared solution of DAB (0.5-1.5 mg/mL) in buffer.
-
Photoconversion: Place the sample on a microscope slide and illuminate the region of interest with a high-intensity UV light source until a visible brown precipitate forms.
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Post-fixation and Processing for Electron Microscopy: Post-fix the sample with osmium tetroxide, dehydrate, and embed in resin for ultramicrotomy.
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Imaging: Examine the ultrathin sections with a transmission electron microscope to visualize the electron-dense precipitate at the subcellular level.
Conclusion
Nuclear Yellow (Hoechst S769121) is a versatile and robust fluorescent probe for nuclear staining in a wide array of biological applications. Its strong DNA binding, significant fluorescence enhancement, and compatibility with both live and fixed cells make it an indispensable tool for researchers. Its utility in advanced techniques such as multi-color neuronal tracing and correlative light and electron microscopy further underscores its importance in modern cell biology and neuroscience. Careful optimization of staining conditions is crucial for achieving high-quality and reproducible results.
